molecular formula C17H13BrN2O2 B2462869 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide CAS No. 332178-00-4

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide

Cat. No.: B2462869
CAS No.: 332178-00-4
M. Wt: 357.207
InChI Key: SKDKZRAETFXDIK-UHFFFAOYSA-N
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Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a phenyl group at the 4th position, and an acetamide group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Acetylation: The final step involves the acetylation of the amino group at the 3rd position using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products

    Substitution: Formation of N-(6-substituted-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide derivatives.

    Reduction: Formation of N-(6-bromo-2-hydroxy-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes, receptors, and DNA.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also intercalate into DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)carboxamide
  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thioacetamide
  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

Uniqueness

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom at the 6th position and the acetamide group at the 3rd position differentiates it from other quinoline derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-10(21)19-16-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(16)22/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDKZRAETFXDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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